molecular formula C12H8S2 B11719092 3-Phenylthieno[3,2-b]thiophene

3-Phenylthieno[3,2-b]thiophene

Cat. No.: B11719092
M. Wt: 216.3 g/mol
InChI Key: NUMJORFGVQWINX-UHFFFAOYSA-N
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Description

3-Phenylthieno[3,2-b]thiophene is a heterocyclic compound that features a fused ring system composed of a thiophene ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthieno[3,2-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the use of benzoylacetone as a starting material. The active methylene proton of benzoylacetone is deprotonated using potassium carbonate in dimethylformamide (DMF), followed by trapping with carbon disulfide and reaction with chloroacetone to afford the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using catalytic vapor-phase reactions. For example, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products Formed:

Scientific Research Applications

3-Phenylthieno[3,2-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylthieno[3,2-b]thiophene is primarily related to its interaction with biological targets and its electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structure. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Phenylthieno[3,2-b]thiophene stands out due to its specific fusion pattern and the presence of both a thiophene and a benzene ring. This unique structure imparts distinct electronic and chemical properties, making it a valuable compound for various applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C12H8S2

Molecular Weight

216.3 g/mol

IUPAC Name

6-phenylthieno[3,2-b]thiophene

InChI

InChI=1S/C12H8S2/c1-2-4-9(5-3-1)10-8-14-11-6-7-13-12(10)11/h1-8H

InChI Key

NUMJORFGVQWINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2SC=C3

Origin of Product

United States

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